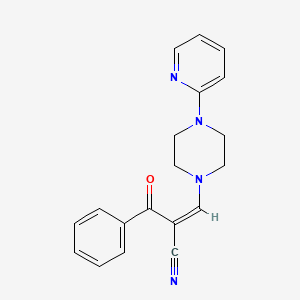

2-(Phenylcarbonyl)-3-(4-(2-pyridyl)piperazinyl)prop-2-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, due to its complex nomenclature, suggests a multifaceted molecular structure that includes a phenylcarbonyl group, a piperazinyl moiety attached to a pyridyl ring, and a prop-2-enenitrile backbone. Compounds with similar structures have been synthesized for various applications, including pharmaceuticals, due to their potential biological activities and for use in material science for their unique chemical properties.

Synthesis Analysis

Synthesis of complex organic molecules like the one often involves multi-step chemical reactions, starting from simpler precursors. Techniques such as click chemistry, as employed in the synthesis of pyridyltriazole ligands with substituted phenyl arms, provide a pathway to introduce specific functional groups in a controlled manner (Dalton Transactions, 2013). Similar strategies could be envisioned for synthesizing the target molecule, focusing on building the piperazinyl-pyridyl segment and the enenitrile functionality in subsequent steps.

Molecular Structure Analysis

The molecular structure of complex organic compounds is crucial for understanding their reactivity and properties. X-ray crystallography, NMR, IR, and mass spectrometry are common techniques used for structural characterization. For instance, compounds with a pyridyltriazole core have been analyzed to understand the impact of substituents on the molecule's geometry and electronic properties (Dalton Transactions, 2013). Such analyses reveal how different groups affect molecular conformation and stability, which is applicable to the compound of interest.

科学的研究の応用

Synthesis and Kinetics in Cyclization Reactions : A study by Platonova et al. (2013) discussed the synthesis of 1,2,3,4-tetrahydroquinolino-5-carbonitriles from ortho-(N,N-dialkylamino)benzaldehydes and benzoylacetonitrile, involving the cyclization of intermediates including 2-(phenylcarbonyl)-3-[2-[(dialkyl-amino)phenyl]prop-2-enenitriles. This cyclization is guided by a tert-amino effect mechanism (Platonova, Glukhareva, Zimovets, El′tsov, & Morzherin, 2013).

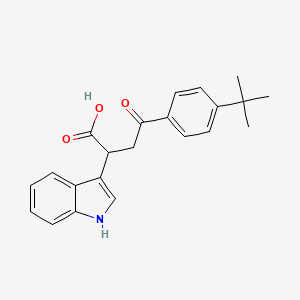

Formation in Tricarbonylrhenium Complexes : Wolff et al. (2013) reported the synthesis of tricarbonylrhenium complexes using pyridyltriazole ligands that included a 4-substituted phenyl arm. These complexes demonstrated unique structural features and electronic properties influenced by the nature of the pendant arm, including nitro-, chloro-, or aminophenyl moieties (Wolff, Munoz, Francois, Carrayon, Seridi, Saffon, Picard, Machura, & Benoist, 2013).

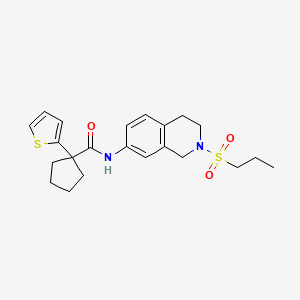

CO2 Capture using Piperazine-immobilized Polymeric Membranes : In a study by Taniguchi et al. (2020), piperazine derivatives, including those similar to the compound , were immobilized in poly(vinyl alcohol) to enhance CO2 separation performance in polymeric membranes. These membranes demonstrated high CO2 selectivity and permeability, particularly under humid conditions (Taniguchi, Kinugasa, Toyoda, Minezaki, Tanaka, & Mitsuhara, 2020).

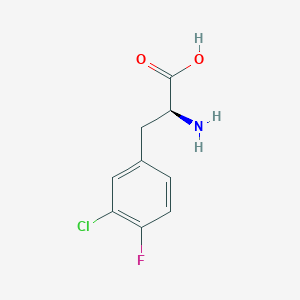

Enantiomers Synthesis in Medicinal Chemistry : Kulig et al. (2007) described the synthesis of enantiomers of 1-{2-hydroxy-3-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one, a compound structurally related to the one . These enantiomers were synthesized through hydrolytic kinetic resolution, highlighting the relevance of such structures in medicinal chemistry (Kulig, Nowicki, & Malawska, 2007).

特性

IUPAC Name |

(Z)-2-benzoyl-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c20-14-17(19(24)16-6-2-1-3-7-16)15-22-10-12-23(13-11-22)18-8-4-5-9-21-18/h1-9,15H,10-13H2/b17-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAXYUYCQNMZSG-ICFOKQHNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=C(C#N)C(=O)C2=CC=CC=C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1/C=C(/C#N)\C(=O)C2=CC=CC=C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2481207.png)

![N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2481209.png)

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone](/img/structure/B2481211.png)

![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2481228.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2481229.png)